molecular formula C18H35NSSn B3212993 4-Isopropyl-2-(tributylstannyl)thiazole CAS No. 1108659-24-0

4-Isopropyl-2-(tributylstannyl)thiazole

Cat. No.: B3212993
CAS No.: 1108659-24-0
M. Wt: 416.3 g/mol
InChI Key: GYDWQKAQQDSQMB-UHFFFAOYSA-N
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Description

4-Isopropyl-2-(tributylstannyl)thiazole is an organotin-containing thiazole derivative characterized by a thiazole core substituted at the 4-position with an isopropyl group and at the 2-position with a tributylstannyl (Sn(C4H9)3) moiety. The thiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms, provides a stable aromatic framework, while the tributylstannyl group introduces organometallic reactivity, enabling participation in cross-coupling reactions like Stille couplings .

Properties

IUPAC Name

tributyl-(4-propan-2-yl-1,3-thiazol-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8NS.3C4H9.Sn/c1-5(2)6-3-8-4-7-6;3*1-3-4-2;/h3,5H,1-2H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWQKAQQDSQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NSSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-(tributylstannyl)thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille cross-coupling reaction, where a thiazole derivative is coupled with a tributylstannyl reagent in the presence of a palladium catalyst . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like cesium carbonate to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for 4-Isopropyl-2-(tributylstannyl)thiazole are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural features of 4-isopropyl-2-(tributylstannyl)thiazole and analogous thiazole derivatives:

Compound Name 2-Position Substituent 4-Position Substituent Molecular Weight (g/mol) Key Properties/Applications References
4-Isopropyl-2-(tributylstannyl)thiazole Tributylstannyl (SnBu3) Isopropyl (C3H7) ~435 (estimated) Organometallic reactivity, potential Stille coupling
4-Ethyl-2-propylthiazole Propyl (C3H7) Ethyl (C2H5) 155.26 Simpler structure; no organometallic functionality
4-Bromo-2-(tributylstannyl)thiazole Tributylstannyl Bromine (Br) ~455 (estimated) Halogenated analog; enhanced electrophilicity for cross-coupling
4-(4-Fluorophenyl)-2-(triazolyl)thiazole (Compound 5) Triazolyl group 4-Fluorophenyl Not reported Isostructural, planar conformation; crystallizes in triclinic symmetry
4-Isopropyl-2-(methylaminomethyl)thiazole hydrochloride Methylaminomethyl (CH2NHCH3) Isopropyl Not reported Polar substituent; potential antimicrobial activity

Key Observations:

  • Organometallic vs. Organic Substituents: The tributylstannyl group distinguishes 4-isopropyl-2-(tributylstannyl)thiazole from non-metallic analogs (e.g., 4-ethyl-2-propylthiazole), enabling unique reactivity in metal-mediated reactions . Bromine at the 4-position (as in 4-bromo-2-(tributylstannyl)thiazole) enhances electrophilicity, making it a superior candidate for nucleophilic substitutions compared to the isopropyl group .
  • Steric and Electronic Effects : Bulky substituents like isopropyl or fluorophenyl at the 4-position influence molecular planarity. For example, compound 5 exhibits a planar conformation except for one fluorophenyl group oriented perpendicularly, suggesting steric hindrance from the 4-position substituent .

Pharmacological and Functional Comparisons

  • Antimicrobial Activity : 4-Isopropyl thiazole sulfonyl derivatives demonstrate significant antimicrobial and antitubercular activity, suggesting the isopropyl group enhances bioactivity .
  • Organometallic Applications: The tributylstannyl group in 4-isopropyl-2-(tributylstannyl)thiazole facilitates applications in materials science (e.g., conductive polymers) and catalysis, contrasting with non-metallic analogs used primarily in drug discovery .

Biological Activity

Overview

4-Isopropyl-2-(tributylstannyl)thiazole is an organotin compound with the molecular formula C18H35NSSn and a molecular weight of 416.25 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

The compound is synthesized through methods like the Stille cross-coupling reaction, where a thiazole derivative reacts with tributylstannyl reagents in the presence of a palladium catalyst. This synthesis route highlights the compound's potential for further chemical modifications, influencing its biological activity.

Antimicrobial Activity

Research indicates that 4-Isopropyl-2-(tributylstannyl)thiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics. For instance:

Bacterial Strain Inhibition Zone (mm) Reference Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Antifungal Activity

The antifungal properties of this compound have also been documented. Studies have shown effectiveness against various fungal pathogens, which are critical in clinical settings due to their resistance to conventional antifungal treatments. The compound's mechanism likely involves disrupting fungal cell membranes or inhibiting essential metabolic pathways.

Antitumor Activity

4-Isopropyl-2-(tributylstannyl)thiazole has been investigated for its antitumor potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function. The specific pathways involved are still under investigation but show promise for future therapeutic applications in oncology .

The biological activity of 4-Isopropyl-2-(tributylstannyl)thiazole can be attributed to its structural features:

  • Thiazole Ring : The aromaticity and electronic properties allow interaction with various biological targets.
  • Tributylstannyl Group : This group can be replaced in substitution reactions, facilitating the introduction of other functional groups that may enhance biological activity.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in treating infections and tumors:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against both Gram-positive and Gram-negative bacteria, showing significant inhibition comparable to standard antibiotics.
  • Antitumor Effects : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of cancer cell lines, suggesting potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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